molecular formula C11H14Cl2N2O B11854873 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine CAS No. 1346698-18-7

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine

Cat. No.: B11854873
CAS No.: 1346698-18-7
M. Wt: 261.14 g/mol
InChI Key: VMDSPSCQVFYVFL-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine is a pyridazine derivative characterized by a dichlorinated pyridazine core and a cyclohexylmethoxy substituent at the 5-position.

Preparation Methods

The synthesis of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclohexylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The two chlorine atoms at positions 3 and 4 are susceptible to nucleophilic substitution due to the electron-withdrawing nature of the pyridazine ring.

Reaction Type Conditions Products Key Observations
Amination Potassium amide in liquid ammonia 3- or 4-Aminopyridazine derivativesReaction proceeds via dehalogenation, forming amino-substituted pyridazines .
Alkoxylation Alcohols (e.g., methanol) under basic conditionsSubstituted pyridazine alkoxy derivativesChlorine substitution by alkoxide groups is possible, though less favored than amination .
Thiolation Thiols (e.g., cysteine) in polar aprotic solventsThioether derivativesLimited evidence, but plausible based on pyridazine reactivity patterns .

Hydrolysis of the Cyclohexylmethoxy Group

The cyclohexylmethoxy group undergoes hydrolysis under acidic or basic conditions, yielding a hydroxyl derivative.

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis HCl in aqueous ethanol at reflux 3,4-Dichloro-5-hydroxypyridazineRequires prolonged heating; generates phenolic hydroxyl group .
Basic Hydrolysis NaOH in aqueous methanol Sodium salt of hydroxy derivativeFaster kinetics compared to acidic conditions; forms phenoxide intermediate .

Electrophilic Aromatic Substitution

Reaction Type Conditions Products Key Observations
Nitration HNO₃/H₂SO₄ at low temperatures Nitro-substituted pyridazinesUnlikely due to deactivating chlorines; requires harsh conditions .
Friedel-Crafts Alkylation AlCl₃ with alkyl halides Alkylated pyridazinesUnfavorable due to ring deactivation; alternative activation strategies needed .

Comparison of Structural Analogues

The reactivity of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine can be contextualized by comparing it to similar compounds:

Compound Key Difference Reactivity Impact
3,5-Dichloro-4-ethoxypyridazine Ethoxy group instead of cyclohexylmethoxyReduced steric bulk may enhance nucleophilic substitution rates.
3-Chloro-4-(cyclopropylmethoxy)pyridazine Cyclopropylmethoxy substituentSmaller ring increases reactivity toward hydrolysis.
2-Chloro-5-(cyclohexylmethoxy)pyridazine Chlorine at position 2 instead of 3,4Altered electronic environment affects substitution regioselectivity.

Research Findings

  • Synthesis Optimization : Transition metal-catalyzed routes (e.g., Ru/Pd catalysts) are effective for pyridazine derivatives but require stringent control of reaction conditions .

  • Biochemical Implications : Chlorinated pyridazines may interact with enzymes or receptors, though quantitative studies on This compound are lacking .

  • Safety and Efficacy : Analogues like MGL-3196 (a THR-β agonist) exhibit favorable safety profiles in preclinical models, suggesting potential therapeutic applications for related compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Potential
Research indicates that 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine may serve as a lead compound for developing new anticancer drugs. The presence of electron-withdrawing chlorine atoms enhances its reactivity, potentially allowing it to interact with biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit specific enzymes or receptors associated with tumor growth and metastasis.

1.2 Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory activity. It may interact with signaling pathways that regulate inflammation, making it a candidate for treating inflammatory diseases. Understanding its pharmacodynamics and pharmacokinetics through interaction studies could elucidate its therapeutic potential .

1.3 Neuropharmacology
Given the unique properties of the pyridazine ring, there is potential for this compound in neuropharmacology. Its ability to penetrate biological barriers could allow it to affect central nervous system pathways, which is crucial for developing treatments for neurological disorders .

Agrochemical Applications

2.1 Pesticide Development
The compound's structural features may lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. Its reactivity and potential biological activity suggest that it could be effective against various pests or weeds, thereby enhancing agricultural productivity.

Several studies have explored the properties and applications of pyridazine derivatives similar to this compound:

  • Antiviral Activity : Research on related compounds has shown antiviral effects against various pathogens, indicating that structural modifications can enhance efficacy against viral targets like SARS-CoV-2 .
  • Enzyme Inhibition : Studies have demonstrated that pyridazine derivatives can inhibit key enzymes in metabolic pathways, suggesting that this compound might exhibit similar inhibitory effects on enzymes relevant to cancer or inflammation .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

3,4-Dichloro-5-propoxypyridazine

  • Molecular Formula : C₇H₈Cl₂N₂O
  • Average Mass : 207.054
  • Substituent : Propoxy group at the 5-position.
  • Lower molecular weight (207.054 vs. estimated ~310–330 for the cyclohexylmethoxy analog) may enhance bioavailability but reduce binding affinity in hydrophobic pockets .

3,4-Dichloro-5-(3-fluoro-5-(trifluoromethyl)benzyl)-pyridazine (19b)

  • Substituent : 3-Fluoro-5-(trifluoromethyl)benzyl group at the 5-position.
  • Key Differences :
    • The aromatic benzyl substituent introduces electron-withdrawing fluorine and trifluoromethyl groups, enhancing metabolic stability and lipophilicity.
    • Demonstrated potent GPR52 agonist activity in CNS disorders, suggesting that pyridazine derivatives with aromatic substituents may excel in brain-penetrant therapies. The cyclohexylmethoxy analog’s aliphatic chain might limit CNS penetration due to increased molecular weight .

Pyridazine Derivatives in Bcl-xL Inhibition

  • Examples : 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives.
  • Key Differences: These compounds feature fused bicyclic systems, unlike the monosubstituted pyridazine core of the target compound. The cyclohexylmethoxy group’s steric bulk may hinder binding to Bcl-xL compared to planar fused-ring systems, which optimize π-π stacking in protein pockets .

Structural and Functional Analysis Table

Compound Name Substituent at 5-Position Molecular Formula Average Mass Key Properties/Applications
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine Cyclohexylmethoxy ~C₁₄H₁₈Cl₂N₂O ~318–330* High lipophilicity, steric bulk
3,4-Dichloro-5-propoxypyridazine Propoxy C₇H₈Cl₂N₂O 207.054 Improved solubility, lower mass
Compound 19b 3-Fluoro-5-(trifluoromethyl)benzyl C₁₃H₈Cl₂F₄N₂O Not reported CNS activity, GPR52 agonist
Bcl-xL Inhibitors Fused bicyclic systems Varies Varies Pro-apoptotic, planar binding

*Estimated based on structural similarity.

Research Findings and Implications

  • Substituent Impact :

    • Aliphatic vs. Aromatic Groups : Aliphatic substituents (e.g., cyclohexylmethoxy) enhance lipophilicity but may limit target engagement in hydrophilic environments. Aromatic substituents (e.g., benzyl derivatives) improve binding to aromatic residues in proteins .
    • Halogen Effects : Chlorine atoms at the 3- and 4-positions are conserved across analogs, likely contributing to electron-deficient pyridazine cores that facilitate nucleophilic substitution reactions .
  • Synthetic Considerations :

    • The cyclohexylmethoxy group may require specialized reagents for introduction (e.g., cyclohexylmethyl halides), whereas propoxy or benzyl groups are more straightforward to install .

Biological Activity

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine is a heterocyclic compound with a unique structure characterized by a pyridazine core substituted with two chlorine atoms and a cyclohexylmethoxy group. Its molecular formula is C₈H₈Cl₂N₂O, which indicates the presence of two chlorine atoms, two nitrogen atoms, and an ether functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The reactivity of this compound is influenced by its substituents. The chlorine atoms allow for nucleophilic substitution reactions, making it amenable to modifications that can enhance its biological activity. The cyclohexylmethoxy group may also contribute to its lipophilicity and interaction with biological targets.

Interaction Studies

Preliminary studies suggest that this compound can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The binding affinity of this compound to specific proteins is an area of active research, with initial findings indicating that chlorinated pyridazines can modulate protein functions.

Case Studies and Research Findings

  • Antiviral Activity : Research has indicated that structural variations in pyridazine derivatives significantly affect their antiviral potency against viruses such as SARS-CoV-2. For example, derivatives with specific substitutions showed varying IC50 values, highlighting the importance of chemical structure in determining biological efficacy .
  • Cytotoxicity Profiles : In studies examining the cytotoxic effects of related compounds, it was observed that modifications to the pyridazine structure resulted in significant changes in cytotoxicity. Compounds similar to this compound exhibited selectivity against off-targets, indicating potential therapeutic applications with minimized side effects .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored. For instance, chlorinated pyridazines have shown promise as inhibitors of proteases involved in viral replication processes .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique positioning of this compound within its chemical class:

Compound NameStructureSimilarity Index
3,6-Dichloro-4-methoxypyridazineStructure0.74
3-Chloro-5-(2-methoxyethoxy)pyridazineStructure0.71
3-Chloro-4,5-dimethoxypyridazineStructure0.70

The unique substitution pattern and the presence of the cyclohexylmethoxy group may impart distinct physical and chemical properties compared to other similar compounds .

Pharmacokinetics

Research into the pharmacokinetics of related compounds suggests that factors such as clearance rates and volume distribution are critical for understanding the therapeutic potential of this compound. Studies have noted significant variability in these parameters across different compounds, indicating that optimization of these factors could enhance efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine?

The synthesis of pyridazine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, structurally similar compounds like 3,4-Dichloro-5-(3-fluoro-5-(trifluoromethyl)benzyl)-pyridazine (Compound 19b) are synthesized via sequential alkylation or benzylation of the pyridazine core under reflux conditions with catalysts such as K₂CO₃ in polar aprotic solvents (e.g., DMF) . Microwave-assisted synthesis methods, as demonstrated for 3,6-dichloropyridazine derivatives, can enhance reaction efficiency and yield by reducing reaction times and improving regioselectivity . Key steps include:

  • Functionalization of the pyridazine ring at the 5-position using cyclohexylmethoxy groups via SNAr (nucleophilic aromatic substitution).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns. For instance, the ¹H NMR spectrum of Compound 19b (a related pyridazine) shows distinct aromatic proton signals at δ 8.87 ppm (s, 1H) and alkyl/benzyl protons between δ 4.23–7.35 ppm .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. SHELX employs direct methods for phase determination and least-squares refinement against F² data, ensuring accurate bond length/angle measurements .

Advanced Research Questions

Q. How can functionalization strategies enhance the pharmacological activity of this compound?

Advanced functionalization often targets the pyridazine ring’s 3- and 4-chloro substituents. Methods include:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs, which are common in bioactive molecules .
  • Amine Fusion : Reacting 3-chloro-pyridazine intermediates with aliphatic/aromatic amines under microwave conditions to generate novel amines (e.g., pyrazolylpyridazine derivatives) .
  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate electronic properties and binding affinity .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Triangulation : Combine multiple techniques (e.g., NMR, X-ray, HRMS) to cross-validate results. For example, conflicting NOE (Nuclear Overhauser Effect) data in NMR can be resolved using crystallographic bond distance measurements .
  • Iterative Refinement : In SHELX, adjust parameters like thermal displacement factors or occupancy rates to reconcile discrepancies between experimental and calculated diffraction patterns .

Q. What pharmacological targets are associated with pyridazine derivatives, and how can structure-activity relationships (SAR) be explored?

Pyridazine derivatives are investigated for:

  • Neuroreceptor Modulation : Compounds like CAY 10566 (a pyridazine analog) target G protein-coupled receptors (e.g., GPR52 agonists) to regulate psychostimulant behavior .
  • Enzyme Inhibition : Derivatives with electron-deficient rings (e.g., trifluoromethyl groups) show potential as kinase inhibitors.
    SAR Methodology :
  • Synthesize analogs with varied substituents (e.g., cyclohexylmethoxy vs. benzyl groups).
  • Test in vitro binding assays (e.g., radioligand displacement for receptor affinity) .

Q. Methodological Considerations

Q. What computational tools support the design of pyridazine-based therapeutics?

While not explicitly covered in the evidence, docking studies (e.g., AutoDock Vina) and DFT (Density Functional Theory) calculations can predict binding modes and electronic properties. Pair computational results with experimental data (e.g., IC₅₀ values from enzymatic assays) for validation.

Q. How can researchers mitigate synthetic challenges in pyridazine chemistry?

  • Regioselectivity : Use directing groups (e.g., nitro or amino) to control substitution positions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .

Properties

CAS No.

1346698-18-7

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

3,4-dichloro-5-(cyclohexylmethoxy)pyridazine

InChI

InChI=1S/C11H14Cl2N2O/c12-10-9(6-14-15-11(10)13)16-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2

InChI Key

VMDSPSCQVFYVFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CN=NC(=C2Cl)Cl

Origin of Product

United States

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